

# interference of chloride and sulfate in bromate analysis by IC

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## Compound of Interest

Compound Name: Bromate

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## Technical Support Center: Bromate Analysis by IC

Welcome to the technical support center for the analysis of **bromate** by ion chromatography (IC). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common interferences from chloride and sulfate ions.

### Frequently Asked Questions (FAQs)

**Q1:** Why are chloride and sulfate considered major interferences in the IC analysis of **bromate**?

**A1:** High concentrations of chloride and sulfate are problematic in the analysis of **bromate** for several reasons:

- **Chromatographic Co-elution:** In many IC systems, the **bromate** peak elutes very close to the much larger chloride peak. High concentrations of chloride can cause the peak to broaden and completely obscure the small **bromate** peak, making accurate quantification impossible. [\[1\]](#)[\[2\]](#)
- **Column Overload:** Samples with high ionic strength, particularly from high levels of chloride and sulfate, can overload the anion exchange column.[\[2\]](#)[\[3\]](#) This overload displaces the

retention times of other ions, causing the **bromate** peak to shift, often into the tail of the chloride peak.[4]

- Peak Distortion: High chloride concentrations can lead to a phenomenon known as the "pull-back effect," where the **bromate** peak becomes distorted and is pulled back into the tailing edge of the massive chloride peak.[2][5]
- Suppression of Conductivity Signal: While less direct, a massive interfering peak can affect the local eluent concentration and impact the suppressed background conductivity, further complicating the detection of trace-level **bromate**.

Q2: At what concentration levels do chloride and sulfate typically start to interfere?

A2: The interference level is highly dependent on the specific IC column, eluent, and conditions used. However, general observations are:

- Chloride: Chromatographic problems and peak distortion can arise at chloride levels as low as 1-2 mg/L in some systems, especially when using concentrator columns.[6] More robust methods may tolerate up to 500 mg/L, but even then, peak resolution is a critical concern.[1] In many standard methods, concentrations exceeding 50 ppm (mg/L) can significantly diminish the resolution of **bromate**. [3]
- Sulfate: Sulfate is generally less of a direct co-elution problem as it is more strongly retained and elutes later than **bromate**. However, in high concentrations, it contributes to the overall ionic strength of the sample, which can cause retention time shifts and column overload.[4]

Q3: What are the common symptoms of chloride or sulfate interference in my chromatogram?

A3: You may be experiencing interference if you observe the following in your chromatograms:

- A distorted or "fronting" chloride peak.[2]
- The **bromate** peak appearing as a small shoulder on the tail of a very large chloride peak.
- Shifting retention times for **bromate**, especially in samples with varying matrix strength.[4]
- Poor recovery of a spiked **bromate** standard in a sample matrix compared to a clean water matrix.[7]

- Inability to establish a stable baseline around the **bromate** peak.

## Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to chloride and sulfate interference.

### Problem 1: Poor Bromate Peak Shape or Co-elution with Chloride

Cause: This is the most common issue, typically caused by high chloride concentrations overloading the column and interfering with **bromate** elution.[\[2\]](#)

Solution Pathway:

- Confirm Interference: Spike a known concentration of **bromate** into your sample matrix and compare the recovery and peak shape to a spike in reagent water. A recovery of less than 85% or a distorted peak strongly suggests matrix interference.[\[7\]](#)
- Optimize Chromatography:
  - Increase Eluent Strength: A stronger eluent can help to sharpen the chloride peak and may improve resolution from **bromate**.[\[2\]](#)
  - Use a High-Capacity Column: Modern high-capacity anion-exchange columns (e.g., Thermo Scientific™ Dionex™ IonPac™ AS23, AS19) are designed to handle higher ionic strength matrices and provide better resolution between **bromate** and chloride compared to older generation columns like the AS9-HC.[\[2\]](#)[\[3\]](#)
  - Switch Eluent Type: Using a hydroxide eluent instead of a carbonate/bicarbonate eluent can offer different selectivity and often results in lower background conductivity, improving sensitivity for trace analytes like **bromate**.[\[3\]](#)[\[8\]](#)
- Implement Sample Pretreatment: If chromatographic optimization is insufficient, the interfering ions must be removed before analysis.[\[6\]](#)

### Problem 2: Low or Inconsistent Bromate Recovery

Cause: High ionic strength from chloride and sulfate can lead to incomplete capture of **bromate** on a concentrator column or cause on-column degradation or shifts that result in inaccurate integration.

#### Solution Pathway:

- Matrix Spike Analysis: As per EPA Method 300.1, perform matrix spike analyses on at least 10% of your samples to assess recovery.[\[9\]](#) Recoveries outside of the acceptable range (e.g., 85-115%) indicate a matrix effect that must be addressed.[\[7\]](#)
- Sample Pretreatment: The most reliable solution for poor recovery due to high chloride/sulfate is to remove them.
  - Chloride Removal: Use an OnGuard™ Ag (silver) cartridge or equivalent to precipitate chloride as silver chloride.[\[6\]](#)
  - Sulfate Removal: Use an OnGuard™ Ba (barium) cartridge to precipitate sulfate as barium sulfate.[\[6\]](#)
  - Combined Removal: For samples high in both, cartridges can be used in series. It is often recommended to use a cation-exchange cartridge (e.g., OnGuard™ H) first to maintain sample neutrality.[\[10\]](#)
- Consider Alternative Detection: If pretreatment is not feasible, alternative detection methods that are more selective for **bromate** can be used.
  - Post-Column Reaction (PCR) with UV-Vis Detection: As described in EPA Methods 317.0 and 326.0, **bromate** can be derivatized after the column separation to make it detectable by UV-Vis absorbance.[\[11\]](#) This method is highly selective and can quantify **bromate** down to 0.5 µg/L even in the presence of 100 mg/L chloride.[\[11\]](#)
  - IC-MS: Ion Chromatography coupled with Mass Spectrometry offers high selectivity and sensitivity, though high chloride can still cause ion suppression in the MS source.[\[12\]](#)[\[13\]](#)

## Data on Column Performance and Recovery

The following tables summarize quantitative data related to interference and method performance.

Table 1: Comparison of IC Columns for **Bromate** Analysis

Column	Recommended Eluent	Key Feature	Baseline Resolution (Rs) Bromate from Chloride (Trace Conditions)
Thermo IonPac AS9-HC	Carbonate	Standard column in EPA Method 300.1.[8]	2.9[2][5]
Thermo IonPac AS19	Hydroxide	Lower background noise, better sensitivity.[8]	3.3[2][5]
Thermo IonPac AS23	Carbonate	High capacity for high ionic strength matrices.[3]	3.2[2][5]
Metrosep A Supp 21	Hydroxide	High-capacity column for combined DBP and anion analysis.[1]	>3 (for up to 500 mg/L Chloride)[1]

Table 2: **Bromate** Spike Recovery in Different Matrices and Methods

Method	Matrix	Spike Level	Average Recovery (%)	Standard Deviation (%)
EPA 300.1 (IC-Conductivity)	Various Drinking Waters	Not Specified	89	31
EPA 317 (IC-Conductivity/UV)	Various Drinking Waters	Not Specified	102	9
IC with Recycling Column	Tap Water	5 µg/L	96.8 - 108.7	Not Specified
IC-MS/MS	Synthesized High Ion Water*	Not Specified	94 - 105	Not Specified

\*Synthesized water contained 100 mg/L chloride and 100 mg/L sulfate.[12] Data for EPA methods are from a comparative study.[7] Data for recycling column method.[14]

## Experimental Protocols

### Protocol 1: Sample Pretreatment for Chloride and Sulfate Removal

This protocol describes the use of commercially available cartridges (e.g., OnGuard™ series) to remove halide and sulfate interferences.[6]

Materials:

- OnGuard™ Ag Cartridge (Silver form)
- OnGuard™ Ba Cartridge (Barium form)
- OnGuard™ H Cartridge (Proton form)
- Syringe (10 mL, Luer-lock)
- Sample Collection Vials

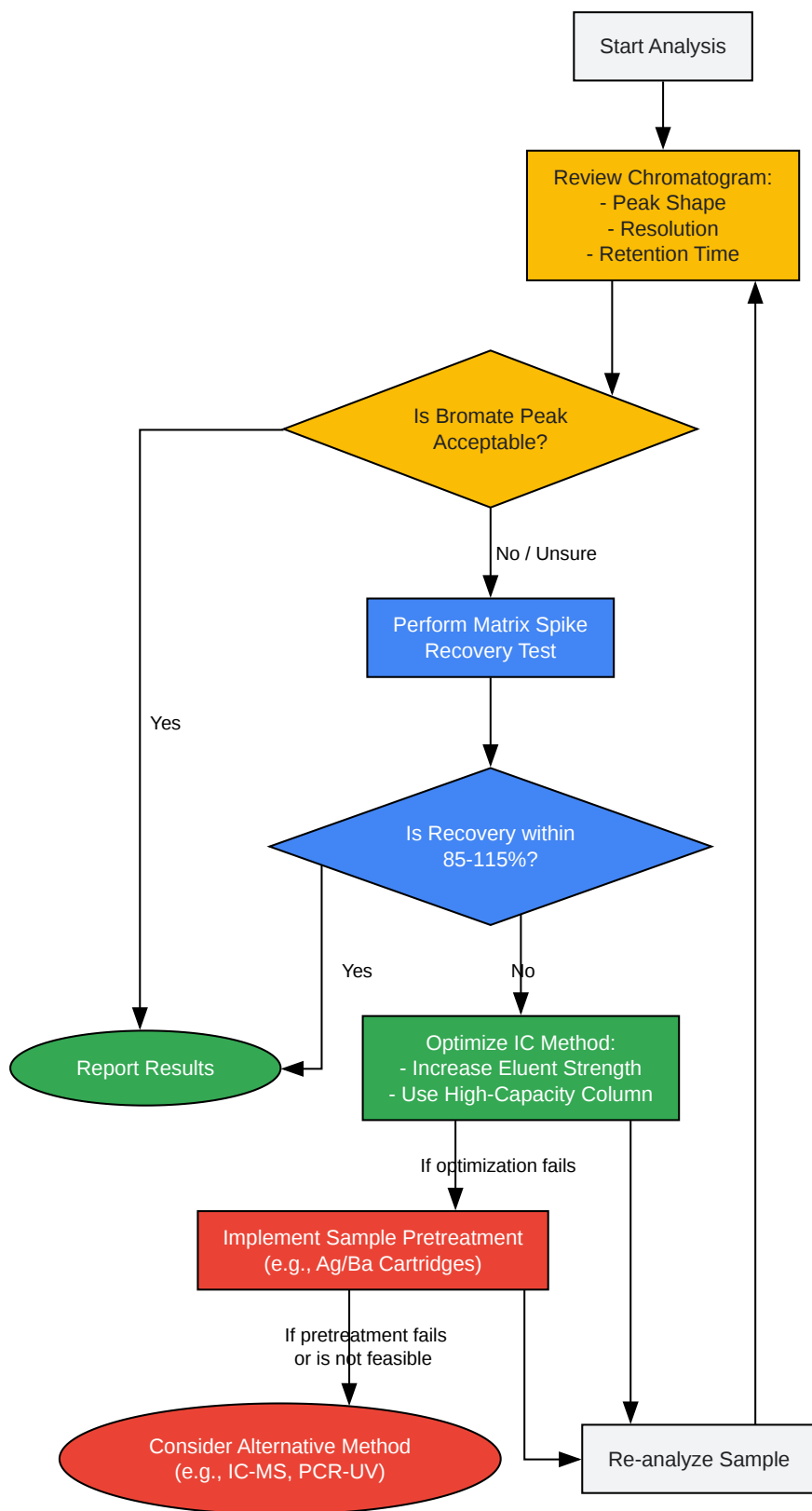
Procedure:

- **Cartridge Conditioning:** Flush each cartridge with at least 10 mL of deionized water to remove preservatives and condition the resin.
- **Series Connection (Optional):** For samples containing high levels of both chloride and sulfate, connect the cartridges in the following order using adapters: Syringe -> OnGuard H -> OnGuard Ba -> OnGuard Ag. The H cartridge is placed first to remove cations that could precipitate with the counterions in the Ba and Ag cartridges.
- **Sample Loading:** Draw 5-10 mL of the sample into the syringe.
- **Elution:** Attach the syringe to the cartridge (or series of cartridges) and push the sample through at a slow, constant flow rate (e.g., ~2 mL/min). A consistent, slow flow rate is critical for efficient removal.<sup>[6]</sup>
- **Discard Initial Eluate:** Discard the first 1-2 mL of the eluate, as this volume can be diluted by the conditioning water within the cartridge.
- **Collect Sample:** Collect the subsequent treated sample in a clean vial for IC analysis.
- **Single Use:** For best results and to avoid cross-contamination, use a new set of cartridges for each sample.<sup>[6]</sup>

## Visual Guides

### Troubleshooting Workflow for Bromate Analysis

This diagram outlines a logical decision-making process for addressing common issues in **bromate** analysis.



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Caption: A decision tree for troubleshooting **bromate** analysis interference.



## Sample Pretreatment Workflow

This diagram illustrates the physical steps involved in removing chloride and sulfate interference using solid-phase extraction cartridges.

Caption: Workflow for sample cleanup using sequential solid-phase cartridges.

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